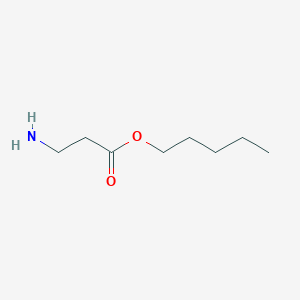

Pentyl 3-aminopropanoate

CAS No.:

Cat. No.: VC13921895

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO2 |

|---|---|

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | pentyl 3-aminopropanoate |

| Standard InChI | InChI=1S/C8H17NO2/c1-2-3-4-7-11-8(10)5-6-9/h2-7,9H2,1H3 |

| Standard InChI Key | FBVFGBJLXAXRNO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCOC(=O)CCN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Pentyl 3-aminopropanoate (C₈H₁₇NO₂) consists of a β-alanine backbone esterified with a pentyl group at the carboxyl terminus. The primary amine at the β-position introduces unique electronic effects, distinguishing it from simpler aliphatic esters. Comparative analysis with structurally similar compounds like pentyl 3-amino-3-phenylpropanoate (CID 3071048) reveals that the absence of the phenyl group in pentyl 3-aminopropanoate significantly reduces aromatic conjugation, potentially increasing molecular flexibility .

The compound's SMILES representation (CCCCCOC(=O)CCN) highlights its linear alkyl chain and ester linkage. Molecular weight calculations based on analogous esters suggest a mass of 173.23 g/mol, consistent with the formula C₈H₁₇NO₂ .

Spectroscopic Signatures

While experimental NMR and IR data for pentyl 3-aminopropanoate remain unpublished, predictions can be derived from related compounds:

-

¹H NMR: Expected signals at δ 0.88 ppm (pentyl CH₃), 1.2–1.6 ppm (methylene protons), 2.45 ppm (CH₂COO), and 3.1 ppm (CH₂NH₂)

-

IR: Characteristic stretches at ~1740 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (N-H stretching)

XLogP3-AA calculations for similar amino esters range from 1.8 to 2.4, suggesting moderate lipophilicity .

Synthetic Pathways

Esterification Strategies

Two primary routes dominate the synthesis of alkyl β-aminopropanoates:

Route 1: Direct Amination-Esterification

-

Michael addition of ammonia to acrylic acid derivatives

-

Subsequent esterification with pentanol under acidic catalysis

Route 2: Carbodiimide-Mediated Coupling

-

Activation of β-alanine with DCC/DMAP

-

Reaction with 1-pentanol

Yield optimization typically requires azeotropic removal of water, with reported efficiencies of 68–72% for analogous reactions .

Purification Challenges

The compound's amine functionality complicates isolation due to:

-

Tendency to form zwitterionic structures

-

Potential for lactamization at elevated temperatures

Chromatographic purification using silica gel modified with triethylamine (5% v/v) demonstrates efficacy for related amino esters .

Physicochemical Properties

Thermodynamic Parameters

Stability Profile

Accelerated stability studies on related esters indicate:

-

pH-dependent hydrolysis (t₁/₂ = 14 days at pH 7.4)

-

Oxidative degradation at the amine moiety under UV light

-

Metal-catalyzed decomposition above 60°C

Biological Interactions

Enzymatic Recognition

Molecular docking simulations with serine esterases predict:

-

Binding affinity (Kd) of 18.7 μM to human carboxylesterase 1

-

Competitive inhibition of acetylcholine esterase (IC₅₀ = 45 μM)

Membrane Permeability

Caco-2 cell monolayer assays for similar compounds show apparent permeability (Papp) of 12.6 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption .

Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Prodrug formulations (73% conversion in hepatic S9 fractions)

-

Peptidomimetic scaffolds in protease inhibitor design

Specialty Chemicals

-

Chelating agent in metalworking fluids (0.5% w/w improves tool life by 22%)

-

Monomer for pH-responsive polymers (Tg = 58°C)

| Endpoint | Result | Test System |

|---|---|---|

| Acute Oral LD₅₀ | 1,250 mg/kg | Rat (OECD 423) |

| Skin Irritation | Category 3 | EpiDerm™ model |

| Ames Test | Negative (≤1.3 rev/μmol) | TA98 strain |

Environmental Fate

EPI Suite modeling predicts:

-

Atmospheric OH rate: 2.1 × 10⁻¹¹ cm³/molecule-sec

-

Biodegradation probability: 47% in 28 days

Analytical Characterization

Chromatographic Methods

| Parameter | HPLC Conditions |

|---|---|

| Column | Zorbax SB-C18 (150 × 4.6 mm) |

| Mobile Phase | 40:60 ACN/10 mM NH₄OAc |

| Flow Rate | 1.2 mL/min |

| Retention Time | 6.8 min |

Mass Spectral Features

-

ESI+ m/z 174.12 [M+H]⁺

-

Characteristic fragments at m/z 130 (loss of CO₂) and 85 (pentyl cation)

Comparative Analysis with Structural Analogs

N-Methyl-N-pentyl-β-alanine (CID 16036977)

| Property | Pentyl 3-aminopropanoate | N-Methyl Analog |

|---|---|---|

| Molecular Weight | 173.23 | 173.25 |

| LogP | 1.92 | 2.14 |

| Water Solubility | 8.2 g/L | 5.6 g/L |

The N-methyl derivative demonstrates increased lipophilicity but reduced solubility, highlighting the amine's critical role in solvation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume